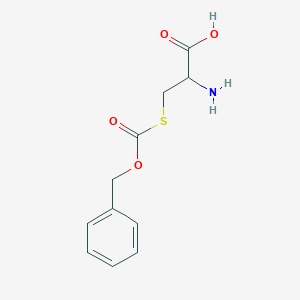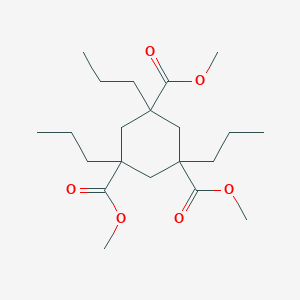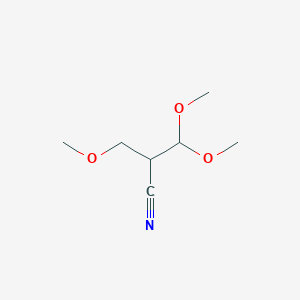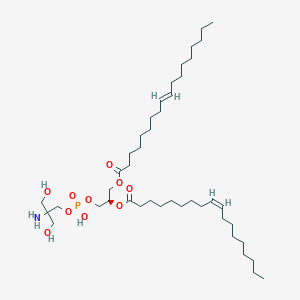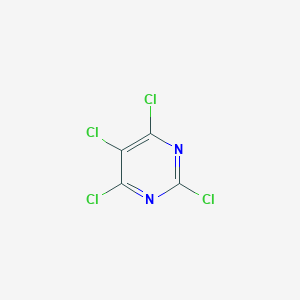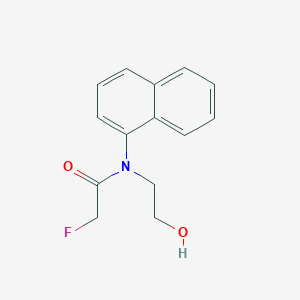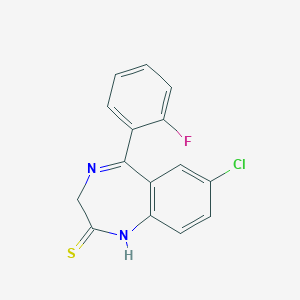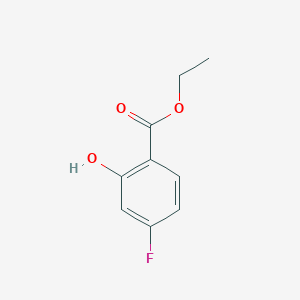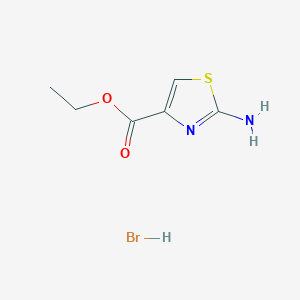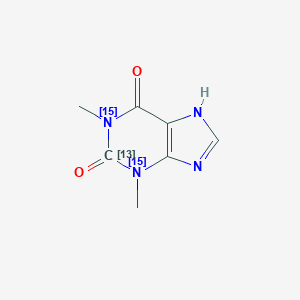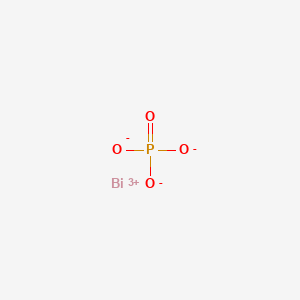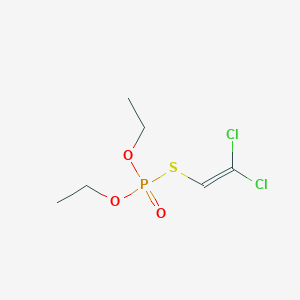
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester, commonly known as Dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and household settings. It is a colorless to amber liquid with a strong odor and is highly toxic to insects, mammals, and humans.
Mechanism Of Action
Dichlorvos acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical And Physiological Effects
Dichlorvos can have adverse effects on human health, especially with prolonged exposure. It can cause respiratory problems, headaches, nausea, vomiting, and dizziness. It can also cause skin irritation and allergic reactions. In addition, Dichlorvos can have adverse effects on the environment, including contamination of soil and water sources.
Advantages And Limitations For Lab Experiments
Dichlorvos is a potent insecticide that can be used to study the effects of insecticides on the nervous system. It can be used to study the mechanism of action of acetylcholinesterase inhibitors and their effects on the nervous system. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions.
Future Directions
Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide. There is a need to develop insecticides that are specific to target pests and have minimal impact on non-target organisms. Research should also focus on developing methods to reduce the environmental impact of insecticides and to minimize the exposure of humans and animals to these chemicals.
Conclusion:
Dichlorvos is a potent insecticide that has been widely used in agriculture and household settings. It acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions. Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide.
Synthesis Methods
Dichlorvos can be synthesized by reacting 2,2-dichloroethanol with diethyl phosphorothioate in the presence of a strong base. The reaction yields Dichlorvos and ethanol as a byproduct. The chemical synthesis of Dichlorvos is relatively simple and can be carried out on a large scale.
Scientific Research Applications
Dichlorvos has been extensively studied for its insecticidal properties and has been used to control a wide range of insect pests in agriculture. It has also been used in the control of household pests such as cockroaches, fleas, and mosquitoes. In addition, Dichlorvos has been used in veterinary medicine for the control of ectoparasites in livestock.
properties
CAS RN |
1885-95-6 |
|---|---|
Product Name |
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester |
Molecular Formula |
C6H11Cl2O3PS |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
1,1-dichloro-2-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-5-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
CYPWSYXRJOGOBW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Other CAS RN |
1885-95-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



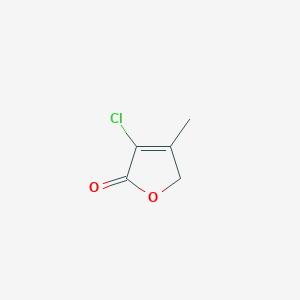
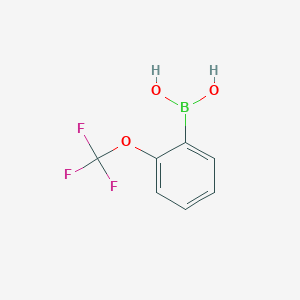
![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
